molecular formula C14H12FNO2 B11029895 8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11029895
M. Wt: 245.25 g/mol
InChI Key: QYGBWGPROWPNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a synthetic organic compound belonging to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriately substituted quinoline derivativesThe subsequent cyclization to form the pyrroloquinoline core can be facilitated by intramolecular Friedel-Crafts alkylation under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while minimizing reaction times and waste generation.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibitory effect on protein kinases is mediated through binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This interaction can disrupt various signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

6-fluoro-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C14H12FNO2/c1-7-6-14(2,3)16-11-9(7)4-8(15)5-10(11)12(17)13(16)18/h4-6H,1-3H3

InChI Key

QYGBWGPROWPNTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)F)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.